molecular formula C7H4BrFO B134337 4-Bromo-2-fluorobenzaldehyde CAS No. 57848-46-1

4-Bromo-2-fluorobenzaldehyde

Cat. No. B134337
Key on ui cas rn: 57848-46-1
M. Wt: 203.01 g/mol
InChI Key: UPCARQPLANFGQJ-UHFFFAOYSA-N
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Patent
US05502073

Procedure details

To a stirred mixture of glacial acetic acid (88 ml.), acetic anhydride (90 g.) and 4-bromo-2-fluorotoluene (10 g.) at -10° was added concentrated sulphuric acid (12 ml.) over 20 minutes, keeping the temperature around 0°. Solid chromium trioxide (14.7 g.) was added over 40 minutes keeping the temperature below 5°. The mixture was stirred for 15 minutes. The mixture was poured onto ice (300 g.) and stirred. The mixture was extracted with ether (2×300 ml.). The organic extracts were washed with 2% sodium carbonate solution (2×100 ml.). After evaporation the crude diacetate was treated with a mixture of water (30 ml.), ethanol (30 ml.) and conc sulphuric acid (3 ml.) and the mixture refluxed for 1 hour. After cooling the product was extracted into ether, dried and evaporated. Recrystallisation from hexane yielded the title product. Nuclear magnetic resonance (NMR) was as follows. 7.6, 3H, M; 10.0, 1H, s.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
catalyst
Reaction Step Two
Quantity
90 g
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
88 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])[CH3:6])(=O)C.[Br:8][C:9]1[CH:14]=[CH:13]C(C)=[C:11]([F:16])[CH:10]=1.S(=O)(=O)(O)O>[O-2].[O-2].[O-2].[Cr+6].C(O)(=O)C>[Br:8][C:9]1[CH:14]=[CH:13][C:6]([CH:5]=[O:7])=[C:11]([F:16])[CH:10]=1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
12 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
14.7 g
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Cr+6]
Step Three
Name
Quantity
90 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C)F
Name
Quantity
88 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature around 0°
CUSTOM
Type
CUSTOM
Details
the temperature below 5°
ADDITION
Type
ADDITION
Details
The mixture was poured onto ice (300 g.)
STIRRING
Type
STIRRING
Details
stirred
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether (2×300 ml.)
WASH
Type
WASH
Details
The organic extracts were washed with 2% sodium carbonate solution (2×100 ml.)
CUSTOM
Type
CUSTOM
Details
After evaporation the crude diacetate
ADDITION
Type
ADDITION
Details
was treated with a mixture of water (30 ml.), ethanol (30 ml.) and conc sulphuric acid (3 ml.)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the product
EXTRACTION
Type
EXTRACTION
Details
was extracted into ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Recrystallisation from hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=CC(=C(C=O)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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